
5-Heptyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-heptyl-5-hydroxy-3,4-dimethyl-furan-2-one is a chemical compound with the molecular formula C11H18O3 It is a furan derivative, which means it contains a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-heptyl-5-hydroxy-3,4-dimethyl-furan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-heptyl-5-hydroxy-3,4-dimethyl-furan-2-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-heptyl-5-hydroxy-3,4-dimethyl-furan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-heptyl-5-hydroxy-3,4-dimethyl-furan-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of 5-heptyl-5-hydroxy-3,4-dimethyl-furan-2-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2,5-dimethyl-3(2H)-furanone:
5-heptyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one: A closely related compound with slight variations in its structure.
Uniqueness
5-heptyl-5-hydroxy-3,4-dimethyl-furan-2-one is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6066-55-3 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
5-heptyl-5-hydroxy-3,4-dimethylfuran-2-one |
InChI |
InChI=1S/C13H22O3/c1-4-5-6-7-8-9-13(15)11(3)10(2)12(14)16-13/h15H,4-9H2,1-3H3 |
InChI-Schlüssel |
SAKSTOIGFNFDJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1(C(=C(C(=O)O1)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


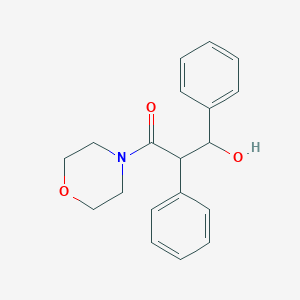
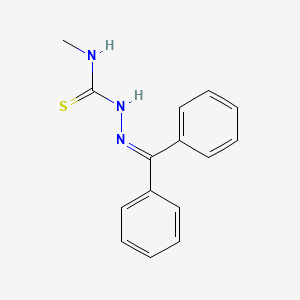

![N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide](/img/structure/B14005307.png)
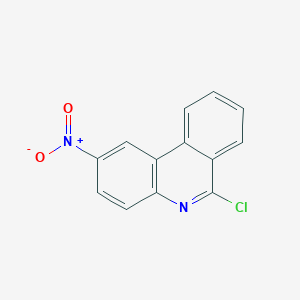
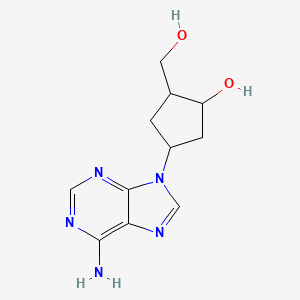
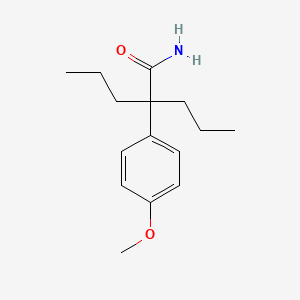
![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)

![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
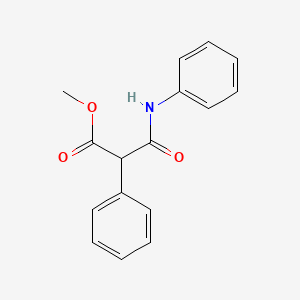
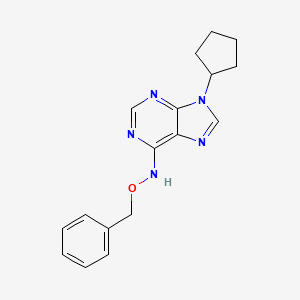
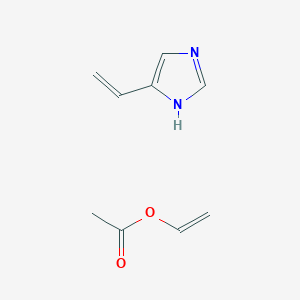
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)
